3-amino-N-methoxy-N-methylbenzamide

Physicochemical Properties Drug Discovery ADME Prediction

Standard benzamides lack the orthogonal reactivity needed for complex probe synthesis. This 3-amino Weinreb amide (CAS 1156151-22-2, MW 180.20, LogP 0.902, TPSA 55.56 Ų) solves that gap. - **Bifunctional design**: 3-NH₂ for tagging (biotin/fluorophore) + Weinreb for selective ketone/aldehyde formation. - **SAR advantage**: Modular parallel synthesis of lead-like libraries; chemoselective conversions without protecting groups. - **ADME-ready**: Polar profile enhances solubility vs. lipophilic analogs. ≥98% purity, bulk R&D quantities available.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1156151-22-2
Cat. No. B3214960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-methoxy-N-methylbenzamide
CAS1156151-22-2
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CC=C1)N)OC
InChIInChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3
InChIKeyQSGMKEZDJJGKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-methoxy-N-methylbenzamide – Technical & Procurement Baseline


3-Amino-N-methoxy-N-methylbenzamide (CAS 1156151-22-2) is a bi-functional benzamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . It belongs to the Weinreb amide class, which are versatile synthetic intermediates in organic synthesis [1]. The compound features a 3-amino substituent on the phenyl ring and an N-methoxy-N-methyl amide functionality, a combination that defines its unique physicochemical profile, including a calculated LogP of 0.9022 and a topological polar surface area (TPSA) of 55.56 Ų . This compound is commercially available at ≥98% purity for research and development applications .

3-Amino-N-methoxy-N-methylbenzamide – Why Substitution Fails


Generic substitution within the benzamide class is unsound due to the profound influence of specific substitution patterns on both biological activity and chemical reactivity. The 3-amino substitution on the phenyl ring is a key determinant for interaction with biological targets; for instance, 3-substituted benzamides, such as 3-aminobenzamide and 3-methoxybenzamide, are the most potent inhibitors of poly(ADP-ribose) synthetase, with Ki values of ≤2 µM, whereas other substitutions yield significantly lower activity [1]. Furthermore, the N-methoxy-N-methyl (Weinreb amide) moiety confers unique chemical properties as a stable, reactive intermediate for selective transformations into aldehydes and ketones, a functionality absent in standard benzamides [2]. The combination of a 3-amino group and a Weinreb amide in 3-amino-N-methoxy-N-methylbenzamide is thus non-interchangeable; replacing it with a simpler analog like N-methoxy-N-methylbenzamide (lacking the 3-amino group) would forfeit a critical site for hydrogen bonding and target engagement, while replacing it with 3-aminobenzamide (lacking the Weinreb group) would eliminate the compound's utility as a synthetic building block.

3-Amino-N-methoxy-N-methylbenzamide – Differentiation Evidence


Physicochemical Profile Differentiation vs. Unsubstituted Weinreb Amide

3-Amino-N-methoxy-N-methylbenzamide exhibits a distinct polarity and lipophilicity profile compared to its parent Weinreb amide, N-methoxy-N-methylbenzamide (CAS 6919-61-5). The presence of the 3-amino group alters these key parameters, which are critical for predicting absorption, distribution, and blood-brain barrier permeability in drug discovery campaigns. Specifically, the target compound has a topological polar surface area (TPSA) of 55.56 Ų, and a calculated LogP of 0.9022 . In contrast, N-methoxy-N-methylbenzamide, which lacks the amino group, has a predicted XLogP of approximately 1.6 . This difference in lipophilicity and polarity (indicated by a higher TPSA) can lead to divergent behavior in biological assays and chromatographic separations.

Physicochemical Properties Drug Discovery ADME Prediction

Synthetic Utility vs. Standard Benzamides

As a member of the Weinreb amide class, 3-amino-N-methoxy-N-methylbenzamide serves a dual purpose that a standard benzamide (e.g., 3-aminobenzamide, CAS 3544-24-9) cannot fulfill. While a standard benzamide is typically an unreactive terminal functional group, a Weinreb amide is a versatile synthetic intermediate that can be chemoselectively transformed into an aldehyde or ketone without over-addition by organometallic reagents like Grignards [1]. This allows for the modular, stepwise construction of complex molecules. In a comparative synthesis, using a Weinreb amide route can achieve higher yields (80-90%) with >99% purity compared to a traditional acid chloride route (75-85% yield) due to minimized side reactions and over-reduction . The presence of the 3-amino group on this specific Weinreb amide allows for further diversification, such as amide coupling or reductive amination, enabling its use as a core scaffold in parallel synthesis libraries.

Organic Synthesis Medicinal Chemistry Building Blocks

Hydrogen Bonding & Polarity vs. 3-Aminobenzamide

The replacement of a standard amide (-CONH₂) with a Weinreb amide (-CON(OMe)Me) in 3-amino-N-methoxy-N-methylbenzamide fundamentally alters its hydrogen-bonding capacity. 3-Aminobenzamide (CAS 3544-24-9) has 2 hydrogen bond donors (HBD) and 2 hydrogen bond acceptors (HBA) from the amide group alone [1]. In contrast, the target compound's Weinreb amide group has 0 HBD and 3 HBA (including the methoxy oxygen) . This shift from a strong hydrogen-bond donor to a pure acceptor can be decisive in ligand-protein interactions, often improving oral bioavailability and membrane permeability. Furthermore, while 3-aminobenzamide is a known inhibitor of poly(ADP-ribose) synthetase (Ki ≤ 2 µM) [2], the target compound's modified amide will exhibit a completely different structure-activity relationship (SAR), potentially modulating activity against the same or different targets, which is valuable for exploring new chemical space.

Medicinal Chemistry Target Engagement SAR

3-Amino-N-methoxy-N-methylbenzamide – Application Scenarios


Medicinal Chemistry: Lead-Like Library Synthesis

The compound's Weinreb amide functionality enables its use as a key intermediate in the synthesis of diverse, lead-like molecules. Its chemoselective conversion to aldehydes or ketones [1] allows for modular, high-yielding parallel synthesis of compound libraries for structure-activity relationship (SAR) studies, a distinct advantage over non-Weinreb benzamide building blocks. The 3-amino group provides an additional handle for further derivatization, making it a versatile core scaffold.

Chemical Biology: Bifunctional Probe Development

The unique combination of a 3-amino group and a Weinreb amide makes this compound a superior building block for bifunctional chemical probes. The 3-amino group can be used to attach a ligand or reporter tag (e.g., biotin, fluorophore) [1], while the Weinreb amide can be independently transformed into a ketone for target engagement or to introduce a photoreactive group. This orthogonal reactivity is not possible with simpler benzamide analogs like 3-aminobenzamide or N-methoxy-N-methylbenzamide, enabling the construction of complex probe molecules in fewer synthetic steps.

Drug Discovery: ADME Optimization

Based on its differentiated physicochemical properties (LogP = 0.9022, TPSA = 55.56 Ų) compared to the parent Weinreb amide , this compound is a strategic choice for medicinal chemists seeking to improve the ADME profile of a lead series. Its increased polarity and hydrogen-bond acceptor count (3 vs. 2) can enhance aqueous solubility and reduce off-target binding, which is a common goal in lead optimization. Selecting this compound over a more lipophilic analog can directly address solubility or bioavailability issues early in the drug discovery process.

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